2,4-Dichloro-5-methylthiophenol
Overview
Description
2,4-Dichloro-5-methylthiophenol is an organosulfur compound with the molecular formula C7H6Cl2S. It is a derivative of thiophenol, characterized by the presence of two chlorine atoms at the 2nd and 4th positions and a methyl group at the 5th position on the benzene ring. This compound is known for its significant applications in various fields, including organic synthesis and industrial chemistry .
Mechanism of Action
Target of Action
These compounds often target proteins or enzymes in microorganisms, disrupting their normal function .
Mode of Action
It can be inferred from related compounds that it may interact with its targets through processes such as adsorption and reduction . The compound may bind to the target protein or enzyme, altering its structure and subsequently its function.
Biochemical Pathways
Related compounds have been shown to interfere with various biochemical pathways in microorganisms, leading to their death or inhibition .
Pharmacokinetics
It can be analyzed using methods such as reverse phase (rp) hplc . This information is crucial in understanding the bioavailability of the compound.
Result of Action
Based on the actions of similar compounds, it can be inferred that the compound may lead to the death or inhibition of microorganisms by disrupting their normal biochemical functions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,4-Dichloro-5-methylthiophenol. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s effectiveness .
Biochemical Analysis
Molecular Mechanism
It’s believed that the compound exerts its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Subcellular Localization
It’s possible that the compound could be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-5-methylthiophenol typically involves the chlorination of 5-methylthiophenol. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions. Common reagents used in this process include chlorine gas or N-chlorosuccinimide (NCS) in the presence of a catalyst such as iron(III) chloride (FeCl3).
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-5-methylthiophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups using reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions:
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: NaOCH3, KOtBu
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, sulfides
Substitution: Various substituted thiophenols
Scientific Research Applications
2,4-Dichloro-5-methylthiophenol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in studies related to enzyme inhibition and protein modification due to its reactive thiol group.
Medicine: Research explores its potential as a building block for developing new therapeutic agents.
Industry: It is utilized in the production of dyes, polymers, and other industrial chemicals
Comparison with Similar Compounds
Thiophenol: Lacks the chlorine and methyl substituents, making it less reactive.
2,4-Dichlorothiophenol: Similar structure but without the methyl group, affecting its reactivity and applications.
5-Methylthiophenol: Lacks the chlorine atoms, resulting in different chemical properties.
Uniqueness: 2,4-Dichloro-5-methylthiophenol’s unique combination of chlorine and methyl substituents enhances its reactivity and makes it a valuable compound in various chemical reactions and applications .
Properties
IUPAC Name |
2,4-dichloro-5-methylbenzenethiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2S/c1-4-2-7(10)6(9)3-5(4)8/h2-3,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHBIPXMJAAVLGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90182480 | |
Record name | 2,4-Dichloro-5-methylthiophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90182480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28225-88-9 | |
Record name | 2,4-Dichloro-5-methylbenzenethiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28225-88-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dichloro-5-methylthiophenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028225889 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Dichloro-5-methylthiophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90182480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dichloro-5-methylthiophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.452 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4-DICHLORO-5-METHYLTHIOPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59T4PWA7ER | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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